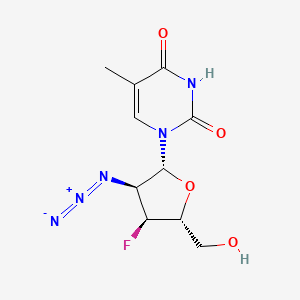![molecular formula C31H30N9.Cl<br>C31H30ClN9 B12783285 3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride CAS No. 83803-98-9](/img/structure/B12783285.png)
3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in industries such as textiles, printing, and pharmaceuticals due to their stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and pH levels. The final product is often purified through crystallization or chromatography to achieve the desired purity and quality.
化学反应分析
Types of Reactions
3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines, altering the compound’s color and properties.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes for textiles, inks, and plastics due to its stability and vibrant color.
作用机制
The mechanism of action of 3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. In biological systems, the compound can bind to proteins and nucleic acids, influencing their function and activity.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in the staining of lipids.
Uniqueness
3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This complexity allows for a wide range of applications and makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
83803-98-9 |
|---|---|
分子式 |
C31H30N9.Cl C31H30ClN9 |
分子量 |
564.1 g/mol |
IUPAC 名称 |
[3-[[4-[(3,4-diamino-2-phenyldiazenylphenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C31H30N9.ClH/c1-40(2,3)23-13-9-12-22(20-23)35-36-27-18-19-28(25-15-8-7-14-24(25)27)37-38-29-17-16-26(32)30(33)31(29)39-34-21-10-5-4-6-11-21;/h4-20H,32-33H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
NBGWWMTXJHLJIM-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)C1=CC=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C(=C(C=C4)N)N)N=NC5=CC=CC=C5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


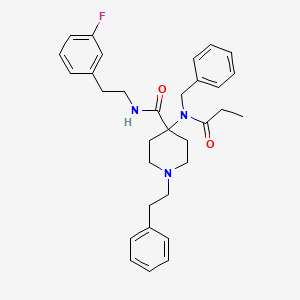
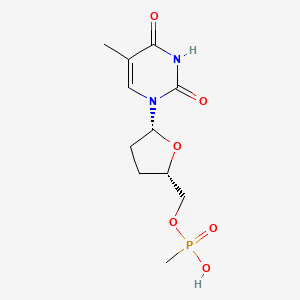
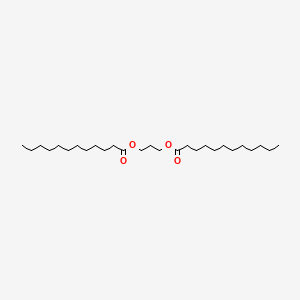

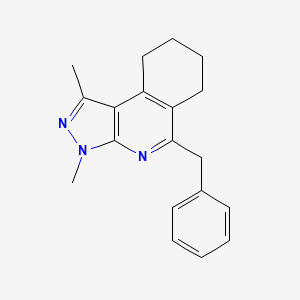
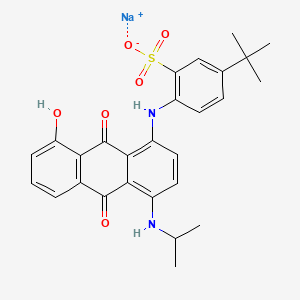
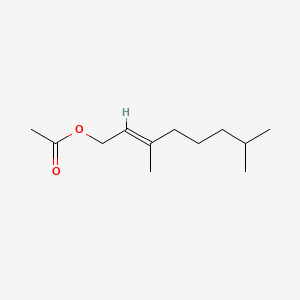

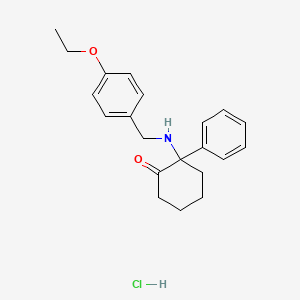
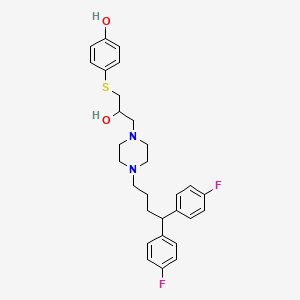
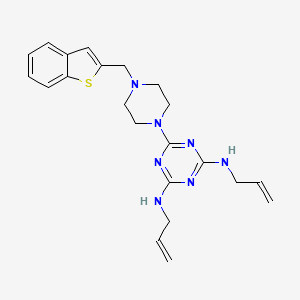
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
